molecular formula C14H20N2O2S B14229803 Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- CAS No. 827036-77-1

Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-

Cat. No.: B14229803
CAS No.: 827036-77-1
M. Wt: 280.39 g/mol
InChI Key: QVFDBBVDKHQFAF-UHFFFAOYSA-N
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Description

Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- is a chemical compound with the molecular formula C14H20N2O2S It is a derivative of benzamide, characterized by the presence of a mercaptoacetyl group and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its green, rapid, mild, and highly efficient nature.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and Lewis acidic ionic liquids can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Amines and alcohols.

    Substitution: Substituted amides and esters.

Scientific Research Applications

Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Ethenzamide
  • Salicylamide
  • Procainamide
  • Moclobemide
  • Metoclopramide

Uniqueness

Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- is unique due to its specific structure, which includes a mercaptoacetyl group and a pentyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

827036-77-1

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide

InChI

InChI=1S/C14H20N2O2S/c17-13(11-19)15-9-5-2-6-10-16-14(18)12-7-3-1-4-8-12/h1,3-4,7-8,19H,2,5-6,9-11H2,(H,15,17)(H,16,18)

InChI Key

QVFDBBVDKHQFAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCCNC(=O)CS

Origin of Product

United States

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